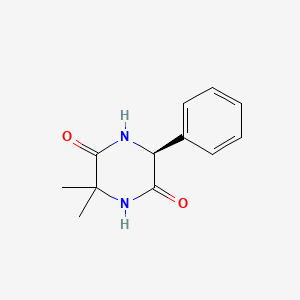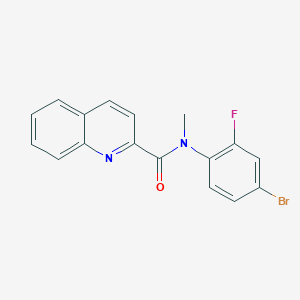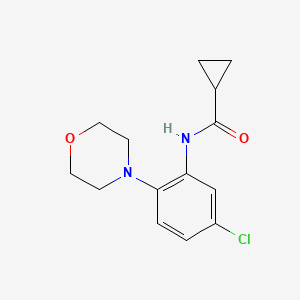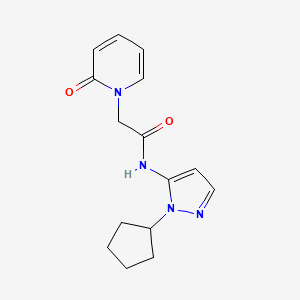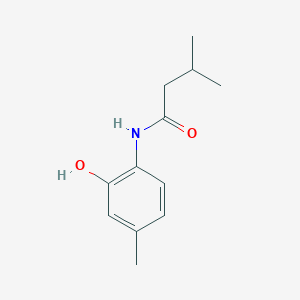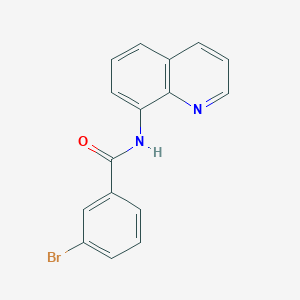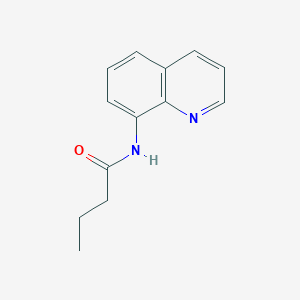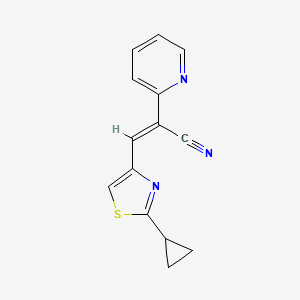![molecular formula C20H22N2O4S B7646865 1-[4-(Benzenesulfonyl)piperazin-1-yl]-4-phenylbutane-1,4-dione](/img/structure/B7646865.png)
1-[4-(Benzenesulfonyl)piperazin-1-yl]-4-phenylbutane-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Benzenesulfonyl)piperazin-1-yl]-4-phenylbutane-1,4-dione, commonly known as BBP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BBP belongs to the class of organic compounds known as sulfonylpiperazines and is synthesized through a multistep process.
Mechanism of Action
The exact mechanism of action of BBP is not fully understood, but it is thought to act on the gamma-aminobutyric acid (GABA) system in the brain. BBP has been shown to enhance GABAergic neurotransmission, which may contribute to its anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
BBP has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anxiolytic and anticonvulsant effects. BBP has also been shown to decrease the levels of glutamate, a neurotransmitter that is involved in the development of neuropathic pain.
Advantages and Limitations for Lab Experiments
BBP has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. BBP is also highly soluble in water, which makes it suitable for use in in vitro experiments. However, BBP has some limitations for use in lab experiments. It has a low bioavailability, which may limit its effectiveness in vivo. BBP also has a short half-life, which may make it difficult to study its long-term effects.
Future Directions
There are several future directions for research on BBP. One area of interest is the development of more potent and selective BBP analogs that can be used for therapeutic purposes. Another area of interest is the investigation of the long-term effects of BBP on the brain and other organs. Additionally, the potential use of BBP as an adjuvant therapy for cancer treatment warrants further investigation.
Synthesis Methods
The synthesis of BBP involves a multistep process that starts with the reaction of 4-phenylbutane-1,4-dione with piperazine in the presence of a base. The resulting intermediate is then reacted with benzenesulfonyl chloride to form the final product, BBP. The synthesis of BBP is a complex process that requires careful attention to reaction conditions and purification techniques to obtain a high yield and purity of the compound.
Scientific Research Applications
BBP has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant effects in animal models. BBP has also been investigated for its potential use in the treatment of neuropathic pain and as an adjuvant therapy for cancer treatment.
properties
IUPAC Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]-4-phenylbutane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c23-19(17-7-3-1-4-8-17)11-12-20(24)21-13-15-22(16-14-21)27(25,26)18-9-5-2-6-10-18/h1-10H,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGGNERPBNXMHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[Methyl-(3-methylphenyl)sulfamoyl]phenoxy]acetic acid](/img/structure/B7646782.png)
